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An In-Depth Technical Guide to the Molecular Properties and Significance of (5-
Cyclopropylisoxazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Cyclopropylisoxazol-3-yl)methanol is a heterocyclic building block of significant interest in
medicinal chemistry and drug discovery. This technical guide provides a comprehensive
analysis of its core molecular properties, focusing on the determination and relevance of its
molecular weight. Beyond this fundamental characteristic, this document delves into its
physicochemical properties, outlines a validated methodology for its synthesis and
characterization, and explores its strategic importance as a scaffold in the development of
novel therapeutics. By synthesizing data from chemical suppliers and the scientific literature,
this guide serves as an essential resource for researchers leveraging this compound in their
work.

Introduction: The Strategic Value of Hybrid
Scaffolds

In the landscape of modern drug discovery, the strategic combination of privileged structural
motifs is a cornerstone of rational drug design. (5-Cyclopropylisoxazol-3-yl)methanol
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exemplifies this approach, integrating two high-value chemical features: the isoxazole ring and
the cyclopropyl group.

» The Isoxazole Core: The isoxazole ring is a five-membered heterocycle that is a bioisostere
for various functional groups, capable of participating in hydrogen bonding and other non-
covalent interactions. Its inclusion in molecular design can enhance physicochemical
properties and biological activity, with applications spanning anticancer, anti-inflammatory,
and antimicrobial agents.[1][2]

o The Cyclopropyl Moiety: The cyclopropyl group is the smallest possible carbocycle. Despite
its simplicity, it confers profound effects on a molecule's pharmacological profile. It can
increase metabolic stability by protecting adjacent positions from enzymatic degradation,
enhance binding potency by introducing conformational constraints, and improve solubility.[3]

The convergence of these two motifs in (5-Cyclopropylisoxazol-3-yl)methanol creates a
versatile building block, enabling the exploration of novel chemical space for a variety of
biological targets. This guide provides the foundational data necessary for its effective
application.

Core Molecular Properties and Weight
Determination

The molecular weight is a critical parameter for any chemical compound, essential for
stoichiometric calculations in synthesis, preparation of solutions of known concentration, and
interpretation of mass spectrometry data.

The molecular formula for (5-Cyclopropylisoxazol-3-yl)methanol is C7HoaNO:2.[4][5] The
molecular weight is calculated by summing the atomic weights of all constituent atoms based
on their natural isotopic abundance.

Carbon (C): 7 x 12.011 u =84.077 u

Hydrogen (H): 9 x 1.008 u = 9.072 u

Nitrogen (N): 1 x 14.007 u = 14.007 u

Oxygen (O): 2 x 15.999 u = 31.998 u
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» Total Molecular Weight: 139.154 u ( g/mol)

For high-resolution mass spectrometry (HRMS), the monoisotopic mass, which is calculated
using the mass of the most abundant isotope of each element (12C, tH, 1*N, 1Q), is the more
relevant value.

A summary of the core identification and molecular weight data is presented in Table 1.

Table 1: Molecular Identity and Weight

Parameter Value Source

5-Cyclopropylisoxazol-3-
IUPAC Name (5-Cyclopropy N/A
yl)methanol

5-Cyclopropylisoxazole-3-
Synonyms methanol; (5-Cyclopropyl-1,2- [5]

oxazol-3-yl)methanol

CAS Number 1060817-48-2 [41[6][7]
Molecular Formula C7H9NO2 [41[5]
Molecular Weight 139.15 g/mol [4151[7]
Monoisotopic Mass 139.06332 Da [8]
InChl Key NUYRQGMZXHHVQB- ]

UHFFFAOYSA-N

| SMILES | OCC1=NOC(C2CC2)=C1 |[4][7] |

Caption: 2D structure of (5-Cyclopropylisoxazol-3-yl)methanol.

Physicochemical and Safety Data

Understanding the physicochemical properties and handling requirements is paramount for
laboratory use. This compound is typically supplied as a liquid.[4][5]

Table 2: Physicochemical and Safety Properties
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Property Value Source
Physical Form Liquid [4]1[5]
_ GHSO06 (Skull and
Hazard Pictograms [4]
Crossbones)
Signal Word Danger [4]
Hazard Statements H301: Toxic if swallowed [415]

P301 + P310: IF
SWALLOWED: Immediately

Precautionary Codes [41[5]
call a POISON
CENTER/doctor

Hazard Class Acute Toxicity 3 (Oral) [4]

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds |[4] |

Proposed Synthesis and Analytical Validation

While commercial suppliers provide direct access to (5-Cyclopropylisoxazol-3-yl)methanol,
understanding its synthesis is crucial for derivatization and novel analogue development. A
plausible and widely adopted method for constructing the isoxazole ring is the [3+2]
cycloaddition of a nitrile oxide with an alkyne.[1][2]

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from
cyclopropanecarboxaldehyde.

o Oxime Formation: The aldehyde is converted to cyclopropanecarboxaldehyde oxime using
hydroxylamine.

e [3+2] Cycloaddition: The oxime is subsequently oxidized in situ to generate a nitrile oxide
intermediate. This highly reactive species immediately undergoes a cycloaddition reaction
with propargyl alcohol (an alkyne) to form the desired 5-substituted isoxazole ring system.
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Cyclopropanecarboxaldehyde
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Oxime Formation:
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Intermediate: Cyclopropanecarboxaldehyde Oxime

'

In Situ Nitrile Oxide Generation
& [3+2] Cycloaddition
Reagent: Oxidant (e.g., NCS, NaOCI)

(5-Cyclopropylisoxazol-3-yl)methanol

(Crude Product)

Purification:
Silica Gel Chromatography
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QC Analysis:
'H NMR, 8C NMR, LC-MS
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Caption: Proposed workflow for synthesis and validation.
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Protocol 1: Synthesis via [3+2] Cycloaddition

Causality: This protocol is designed for efficiency. Generating the nitrile oxide in situ avoids the
isolation of a potentially unstable intermediate. The choice of solvent and base is critical for
managing reactivity and ensuring high yield.

Oxime Formation: Dissolve cyclopropanecarboxaldehyde (1.0 eq) and hydroxylamine
hydrochloride (1.1 eq) in a suitable solvent system like ethanol/water. Add a base such as
sodium acetate (1.5 eq) and stir at room temperature for 2-4 hours until TLC/LC-MS analysis
confirms the consumption of the starting aldehyde.

Reaction Setup: To the crude oxime solution, add propargyl alcohol (1.2 eq).

Cycloaddition: Slowly add an aqueous solution of an oxidant, such as sodium hypochlorite
(NaOCl), to the stirring reaction mixture while maintaining the temperature below 30°C with
an ice bath. The oxidant converts the oxime to the nitrile oxide, which is immediately trapped
by the propargyl alcohol.

Work-up: After the reaction is complete (monitored by TLC/LC-MS), quench the reaction with
sodium sulfite solution. Extract the aqueous layer with an organic solvent (e.g., ethyl
acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,
and concentrate in vacuo.

Purification: Purify the crude residue by flash column chromatography on silica gel to yield
the pure (5-Cyclopropylisoxazol-3-yl)methanol.

Protocol 2: Analytical Validation (Self-Validating System)

Trustworthiness: Each analytical step provides orthogonal confirmation of the product's identity
and purity, creating a self-validating system. The expected chemical shifts and mass-to-charge
ratio are derived from the known structure.

e Mass Spectrometry (MS):
o Method: Electrospray lonization (ESI) in positive mode.

o Expected Result: A prominent ion peak at m/z = 140.07 [M+H]*, corresponding to the
protonated molecule. This confirms the molecular weight.
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e 1H NMR Spectroscopy:

o Method: Record spectrum in CDCIs at 400 MHz.

o Expected Signals:

A multiplet for the cyclopropyl protons (~0.8-1.2 ppm).

A singlet for the isoxazole ring proton (~6.0-6.5 ppm).

A singlet or doublet for the methylene protons (-CH20H) (~4.7 ppm).

A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D20.
e 13C NMR Spectroscopy:
o Method: Record spectrum in CDCls at 100 MHz.

o Expected Signals: Distinct signals for the cyclopropyl carbons, the isoxazole ring carbons,
and the methylene carbon, confirming the carbon backbone.

e Purity Analysis (HPLC):

o Method: Reverse-phase HPLC with a C18 column and a water/acetonitrile gradient
system.

o Expected Result: A single major peak, indicating >95% purity.

Applications and Significance in Drug Discovery

The title compound is not merely a chemical curiosity; it is a strategic fragment for building
more complex molecules with therapeutic potential. Its utility has been demonstrated in the
development of agonists for the farnesoid X receptor (FXR), a nuclear receptor involved in
metabolic regulation.[9] The discovery of LY2562175, a potent FXR agonist for treating
dyslipidemia, highlights the value of the 5-cyclopropyl-isoxazole scaffold.[9] In this context, the
(isoxazol-3-yl)methanol portion serves as a key linker, allowing for the connection of the core
scaffold to other pharmacophoric elements.
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Researchers in drug development can use this molecule to:

e Synthesize Libraries: Create a diverse library of compounds for high-throughput screening
by reacting the primary alcohol with various acids, isocyanates, or alkyl halides.

e Introduce Favorable Properties: Leverage the cyclopropyl group to block metabolic soft spots
or to conformationally lock a flexible side chain, potentially increasing target affinity.

o Explore Bioisosteric Replacements: Use the isoxazole ring as a replacement for other five-
membered heterocycles or even phenyl rings to modulate electronics, solubility, and target
interactions.

Conclusion

(5-Cyclopropylisoxazol-3-yl)methanol, with a definitive molecular weight of 139.15 g/mol , is
a well-characterized and valuable building block for chemical and pharmaceutical research. Its
unigue combination of a stable, interaction-capable isoxazole ring and a pharmacokinetically
advantageous cyclopropyl group makes it a powerful tool for the design of next-generation
therapeutics. The protocols and data presented in this guide offer a robust framework for
scientists to confidently procure, synthesize, validate, and strategically deploy this compound in
their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. biolmolchem.com [biolmolchem.com]

2. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through
Oximes [biolmolchem.com]

3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent
updates. | Semantic Scholar [semanticscholar.org]

4. (5-Cyclopropyl-3-isoxazolyl)methanol DiscoveryCPR 1060817-48-2 [sigmaaldrich.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1514902?utm_src=pdf-body
https://www.benchchem.com/product/b1514902?utm_src=pdf-custom-synthesis
https://www.biolmolchem.com/article_189559_68fb153a14da147e29e40d9b383133c7.pdf
https://www.biolmolchem.com/article_189559.html
https://www.biolmolchem.com/article_189559.html
https://www.semanticscholar.org/paper/Pharmaceutical-applications-of-cyclopropyl-a-review-Nemr-Elshaier/519b0317d6a0406c6dd83fa64d0dc0e4cf6fdf01
https://www.semanticscholar.org/paper/Pharmaceutical-applications-of-cyclopropyl-a-review-Nemr-Elshaier/519b0317d6a0406c6dd83fa64d0dc0e4cf6fdf01
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cbr00060
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1514902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

5. (5-cyclopropyl-3-isoxazolyl)methanol(SALTDATA: FREE) | 1060817-48-2
[amp.chemicalbook.com]

e 6. (5-Cyclopropyl-3-isoxazolyl)methanol DiscoveryCPR 1060817-48-2 [sigmaaldrich.com]
e 7.1060817-48-2|(5-Cyclopropylisoxazol-3-yl)methanol|BLD Pharm [bldpharm.com]

e 8. PubChemLite - (5-cyclopropyl-1,3-oxazol-4-yl)methanol (C7THO9NO2)
[pubchemlite.lcsb.uni.lu]

e 9. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yllmethoxy}piperidin-1-
yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of
Dyslipidemia - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [molecular weight of (5-Cyclopropylisoxazol-3-
yl)methanol.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1514902#molecular-weight-of-5-cyclopropylisoxazol-
3-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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